molecular formula C13H12F3N3OS2 B3009778 N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 393567-48-1

N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No. B3009778
M. Wt: 347.37
InChI Key: ZTJPRAAGPPTAKF-UHFFFAOYSA-N
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Description

The compound "N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide" is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both nitrogen and sulfur atoms within its ring structure. Thiadiazole derivatives are known for their wide range of biological activities and have been explored for their potential use in various applications, including medicinal chemistry and agriculture .

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the formation of the thiadiazole ring through the reaction of thioamides with other reagents. For example, a microwave-assisted facile synthesis of related compounds has been reported, where Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized under solvent-free conditions using microwave irradiation . Another approach involves a three-component domino reaction of thioamides, isonitriles, and water, which can lead to the formation of thiadiazole derivatives . Although the specific synthesis of "N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide" is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a 1,3,4-thiadiazole ring, which can be further substituted with various functional groups to modulate the compound's properties. Spectroscopic techniques such as IR, NMR, and mass spectrometry are commonly used to confirm the structures of these compounds . The presence of substituents like the isopropylthio group and the trifluoromethyl group in the compound of interest would likely influence its electronic distribution and molecular interactions.

Chemical Reactions Analysis

Thiadiazole derivatives can participate in various chemical reactions due to their reactive sites. For instance, the cyanomethylene functionality in related compounds has been exploited to construct new heterocycles . The reactivity of the thiadiazole ring itself can also be utilized in the synthesis of novel compounds with potential biological activities . The specific chemical reactions that "N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide" might undergo are not detailed in the provided papers, but it could be hypothesized that its functional groups would allow for further derivatization.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and stability. The presence of a trifluoromethyl group, for example, is known to increase the lipophilicity of a compound, which could affect its absorption and distribution in biological systems . The compounds' insecticidal and antifungal activities suggest that they may interact with biological targets in specific ways, which could be related to their physical and chemical properties . The ADMET properties of similar compounds have been computationally predicted to show good oral drug-like behavior .

Scientific Research Applications

Synthesis and Structural Analysis

Thiadiazole compounds have been synthesized through various methods, including cyclization of thioxothiourea and reactions involving thioamides. The study by Adhami et al. (2012) discusses the synthesis of thiadiazolobenzamide via cyclization of thioxothiourea, leading to the creation of new bonds between sulfur and nitrogen atoms and forming a five-membered ring. This compound was characterized using various spectroscopic methods and X-ray crystallography, providing insights into its structure (Adhami et al., 2012).

Another approach for preparing thiadiazoles is the oxidative dimerization of thioamides, as presented by Takikawa et al. (1985). This method involves the reaction of thioamides with electrophilic reagents, producing 3,5-disubstituted 1,2,4-thiadiazoles in high yields (Takikawa et al., 1985).

Anticancer Evaluation

The potential anticancer applications of thiadiazole compounds have been explored in research. Tiwari et al. (2017) synthesized a series of benzamide derivatives containing thiadiazole scaffolds and evaluated their in vitro anticancer activity against a panel of human cancer cell lines. Some compounds exhibited promising anticancer activity, indicating the therapeutic potential of thiadiazole derivatives (Tiwari et al., 2017).

Electroluminescent and Semiconductor Applications

Thiadiazoles have also been investigated for their electroluminescent properties and potential use in semiconducting materials. Chen et al. (2016) explored benzo[d][1,2,3]thiadiazole (isoBT) and its derivatives for organic semiconductors, demonstrating their application in transistors, solar cells, and other optoelectronic devices. The study highlighted the structural and device performance differences between isoBT-based and traditional BT-based polymers, with some isoBT polymers showing high-performance characteristics (Chen et al., 2016).

Future Directions

The future directions for research on this compound could include further exploration of its potential uses, particularly in the fields of pharmaceuticals and agrochemicals where the trifluoromethyl group is known to be beneficial .

properties

IUPAC Name

N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3OS2/c1-7(2)21-12-19-18-11(22-12)17-10(20)8-4-3-5-9(6-8)13(14,15)16/h3-7H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJPRAAGPPTAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

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